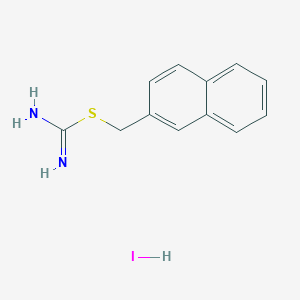

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide, also known as NAMI-A, is a ruthenium-based metal complex that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment option for a variety of cancers.

Scientific Research Applications

Functional Naphthalene Diimides: Synthesis, Properties, and Applications

Naphthalene diimides (NDIs) and their core-substituted variants (cNDIs) have been extensively studied for their applications in supramolecular chemistry, including sensors, host-guest complexes for molecular switching devices, ion-channels by ligand gating, and gelators for sensing aromatic systems. NDIs also play a significant role in catalysis through anion-π interactions and NDI intercalations with DNA for medicinal applications. These compounds have shown potential in artificial photosynthesis and solar cell technology, indicating a broad spectrum of applications from electronic devices to renewable energy solutions (Kobaisi et al., 2016).

Electron Transport and Conductivity

Naphthalene diimide (NDI) copolymers have been recognized as attractive n-type materials for organic electronic devices. Studies have shown that by modifying the thiophene content within the polymer backbone, it's possible to significantly improve polymer crystallinity, macromolecular order, and consequently, the electron mobility in organic field-effect transistors (OFETs). This highlights the importance of structural engineering in developing high-performance electronic materials (Durban et al., 2010).

Antimicrobial Applications

Silver N-heterocyclic carbene complexes derived from naphthalen-1-ylmethyl substituted compounds have demonstrated high antimicrobial activities against a range of pathogens, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, Candida albicans, and Candida tropicalis. These findings suggest potential applications of naphthalene derivatives in developing new antimicrobial agents (Gök et al., 2015).

Photophysical Properties and Applications

Core-expanded naphthalene diimide derivatives have shown promising applications in the development of air-stable, solution-processed n-channel organic thin film transistors. These materials exhibit a range of electron mobilities depending on their structural characteristics, highlighting the potential of naphthalene derivatives in the fabrication of high-performance organic electronics (Hu et al., 2011).

Environmental Biodegradation

Research on the anaerobic biodegradation of naphthalene has revealed that carboxylation is a key initial step in its metabolism under anaerobic conditions. This process is crucial for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and developing strategies for the bioremediation of PAH-contaminated environments (Zhang & Young, 1999).

Mechanism of Action

Mode of Action

The exact mode of action of Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is currently unknown due to the lack of experimental data. Based on its structural similarity to other azetidine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

Properties

IUPAC Name |

naphthalen-2-ylmethyl carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S.HI/c13-12(14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSABBYOVQZWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CSC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2930363.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)

![Tert-butyl N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-N-methylcarbamate](/img/structure/B2930375.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)